molecular formula C6H6ClFN2 B1585904 3-Chloro-4-fluorophenylhydrazine CAS No. 84282-78-0

3-Chloro-4-fluorophenylhydrazine

Cat. No. B1585904
CAS RN: 84282-78-0
M. Wt: 160.58 g/mol
InChI Key: DUORBNTWCCJANU-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorophenylhydrazine is a chemical compound with the linear formula FC6H3(Cl)NHNH2 . It has a molecular weight of 160.58 .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-fluorophenylhydrazine consists of a phenyl ring substituted with a chlorine atom, a fluorine atom, and a hydrazine group . The SMILES string representation is NNc1ccc(F)c(Cl)c1 .


Physical And Chemical Properties Analysis

3-Chloro-4-fluorophenylhydrazine is a solid with a melting point of 74-79 °C (lit.) . It has a density of 1.4±0.1 g/cm3 .

Scientific Research Applications

Synthesis Processes

  • Synthesis of 4-chloro-2-fluorophenylhydrazine : Zhong-liang (2010) outlined a process for synthesizing 4-chloro-2-fluorophenylhydrazine starting from 2-fluoroaniline, which involved acylation, chlorination, and hydrolysis. The process achieved a high yield and purity, making it an effective industrial method (G. Zhong-liang, 2010).

Medicinal Chemistry

  • Antimicrobial and Antitubercular Activities : Dinnimath et al. (2011) reported that 3-chloro-4-fluoro phenyl hydrazine, upon treatment with various compounds, produced Schiff's bases and thiazolidin-4-ones that showed significant antibacterial, antifungal, and antitubercular activities (B. M. Dinnimath, N. Shashank, S. M. Hipparagi, Y. N. Gowda, 2011).
  • Potential CNS Agents : Hino et al. (1988) synthesized compounds with 4-chloro or 4-fluoro substituents, including 3-phenyl-2-(1-piperazinyl)-5H-1-benzazepines, which exhibited neuroleptic-like activity. This suggests the potential of such compounds in the treatment of central nervous system disorders (K. Hino, Y. Nagai, H. Uno, Y. Masuda, M. Oka, T. Karasawa, 1988).

Pharmacological Properties

Chemical Synthesis

  • Efficient Synthesis Methodologies : Chen Hai-qun (2011) demonstrated an efficient method for synthesizing 4-chloro-2-fluorophenyl hydrazine using phase transfer catalysis, achieving a total yield of 74% (Chen Hai-qun, 2011).

Safety And Hazards

3-Chloro-4-fluorophenylhydrazine is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

(3-chloro-4-fluorophenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2/c7-5-3-4(10-9)1-2-6(5)8/h1-3,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUORBNTWCCJANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90371453
Record name 3-Chloro-4-fluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-fluorophenylhydrazine

CAS RN

84282-78-0
Record name 3-Chloro-4-fluorophenylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90371453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluorophenylhydrazine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 144.9 g of 3-chloro-4-fluoroaniline and 705 ml of concentrated hydrochloric acid was stirred and heated to 80° C. The mixture containing the aniline hydrochloride was allowed to cool to ambient temperature. After 24 hours, the mixture was stirred and cooled to 5°-10° C. while a solution of 69.5 g of sodium nitrite in 350 ml of water was added dropwise within 1/2 hour. After an additional 1/2 hour, the solution containing the diazonium salt was gradually added with stirring to a solution of 427 g of stannous chloride (2H2O) in 700 ml of hydrochloric acid. After 45 minutes at ambient temperature, the reaction mixture was made alkaline by the addition of 3000 ml of 50% sodium hydroxide and extracted with ether. The combined ether extracts were dried (MgSO4), filtered and concentrated to give 214.1 g (67%) of 3-chloro-4-fluorophenylhydrazine as a tan solid; melting point 75°-77° C.
Quantity
144.9 g
Type
reactant
Reaction Step One
Quantity
705 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
69.5 g
Type
reactant
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Three
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stannous chloride
Quantity
427 g
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
3000 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Chloro-4-fluorophenylhydrazine
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3-Chloro-4-fluorophenylhydrazine
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3-Chloro-4-fluorophenylhydrazine
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3-Chloro-4-fluorophenylhydrazine

Citations

For This Compound
5
Citations
US Eggert, AA Kiger, C Richter, ZE Perlman… - PLoS …, 2004 - journals.plos.org
… Since binucleine 2 is no longer available commercially, we resynthesized it (see Figure S3): 3-chloro-4-fluorophenylhydrazine hydrochloride (compound 1 in Figure S3) (500 mg, 2.5 …
Number of citations: 360 journals.plos.org
MAHAN Abdel-Latif - 2013 - publikationen.sulb.uni-saarland.de
The atypical PKCζ is a promising therapeutic target in inflammatory diseases and B cell lymphoma. Therefore, there is an increasing need to develop selective inhibitors for this enzyme …
MAHAN Abdel - core.ac.uk
I am indebted to Prof. Rolf W. Hartmann for giving me the honor to be a member of his great research group and accepting me as a PhD student in Saarland University under his kind …
Number of citations: 4 core.ac.uk
J Chao, Y Yue, K Wang, X Guo, C Sun, Y Xu, J Liu - Iscience, 2022 - cell.com
A concise copper-catalyzed oxidative dehydrogenative dearomatization of indole derivatives for the direct synthesis of spirocyclic indolenines containing fluorene and indeno[2,1-b]…
Number of citations: 1 www.cell.com
W Huggins - 2018 - repository.lib.ncsu.edu
… hydrochloric acid (12 mL, 0.25 M, 3 mmol) was added potassium thiocyanate (0.291 g, 3 mmol) and 3-chloro-4-fluorophenylhydrazine (3 mmol). 3-pentanone (3 mmol) was added to the …
Number of citations: 0 repository.lib.ncsu.edu

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